4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidine is a chemical compound with the molecular formula C10H12N4O2 . It is a member of the pyrimidine class of compounds, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidine consists of a pyrimidine core, which is a six-membered ring with two nitrogen atoms. Attached to this core are a morpholinyl group and an isoxazolo group .Scientific Research Applications
Synthesis and Antihypertensive Activity
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing morpholine, piperidine, or piperazine moieties, has been prepared. Some compounds, structurally related to prazosin, showed promising in vitro and in vivo antihypertensive activity. This research highlights the potential of such derivatives in developing antihypertensive agents (Bayomi et al., 1999).
Antimicrobial and Antibacterial Activity
Derivatives of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have shown antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The novel synthesis approach and the compounds' structures were characterized using various spectroscopic techniques (Lahmidi et al., 2019).
Antimicrobial Activity of Novel Triazolo[1,5-a]Pyrimidine Derivatives
A series of novel triazolo[1,5-a]pyrimidine derivatives synthesized from biologically active morpholinone amine exhibited promising class of antimicrobial agents. The synthesized compounds were characterized and tested against various bacterial and fungal strains, showing significant antimicrobial activity (Prajapati et al., 2014).
Future Directions
Pyrimidine derivatives, including 3-Methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidine, continue to attract interest due to their various chemical and biological applications . Future research could focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in medicine and other fields .
Mechanism of Action
Target of Action
Similar compounds have been shown to target protein kinases, which play active roles in signal transduction pathways in humans . Dysfunction of these kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
Similar compounds have been shown to inhibit protein kinases, leading to a reduction in the phosphorylation processes in cells . This can alter many important cellular activities such as cell division, survival, and apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to cell proliferation, which are regulated by protein kinases .
Pharmacokinetics
Similar compounds have been shown to have suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of examined cell lines .
Properties
IUPAC Name |
3-methyl-4-morpholin-4-yl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8-9(14-2-4-15-5-3-14)11-6-12-10(8)16-13-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZUTYMRKFZEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.